![molecular formula C22H19F4N3O3 B12714638 1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182869-13-2](/img/structure/B12714638.png)

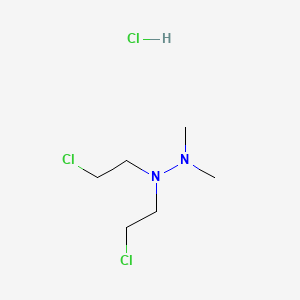

1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

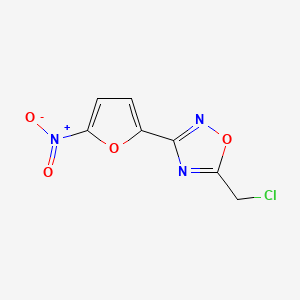

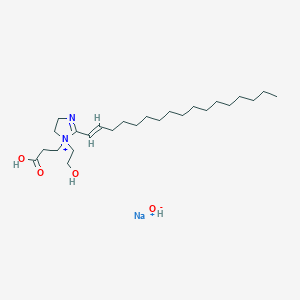

El ácido 3-quinolincarboxílico, 1-(2,4-difluorofenil)-6,8-difluoro-1,4-dihidro-7-(3-((metilamino)metil)-1-pirrolidinil)-4-oxo- es un compuesto orgánico complejo que pertenece a la clase de químicos quinolonas. Este compuesto se caracteriza por su estructura central de quinolina, que está sustituida con varios grupos funcionales, incluyendo grupos difluorofenil, difluoro y pirrolidinil. La presencia de estos sustituyentes confiere propiedades químicas y biológicas únicas al compuesto, lo que lo hace de interés en varios campos de investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 3-quinolincarboxílico, 1-(2,4-difluorofenil)-6,8-difluoro-1,4-dihidro-7-(3-((metilamino)metil)-1-pirrolidinil)-4-oxo- generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:

Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante una síntesis de Skraup, que implica la condensación de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante.

Introducción de grupos difluorofenil y difluoro: Los grupos difluorofenil y difluoro se pueden introducir mediante reacciones de sustitución electrofílica aromática utilizando agentes fluorantes apropiados.

Adición del grupo pirrolidinil: El grupo pirrolidinil se puede unir a través de reacciones de sustitución nucleofílica, donde un derivado de pirrolidina adecuado reacciona con el núcleo de quinolina.

Funcionalización final:

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el uso de catalizadores para mejorar la eficiencia y el rendimiento de la reacción.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 3-quinolincarboxílico, 1-(2,4-difluorofenil)-6,8-difluoro-1,4-dihidro-7-(3-((metilamino)metil)-1-pirrolidinil)-4-oxo- experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación para formar N-óxidos de quinolina.

Reducción: Las reacciones de reducción pueden convertir el núcleo de quinolina en derivados de dihidroquinolina.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir o reemplazar grupos funcionales en el núcleo de quinolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como agentes halogenantes (por ejemplo, N-bromosuccinimida) y nucleófilos (por ejemplo, aminas).

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos, que se pueden funcionalizar aún más para aplicaciones específicas.

Aplicaciones Científicas De Investigación

El ácido 3-quinolincarboxílico, 1-(2,4-difluorofenil)-6,8-difluoro-1,4-dihidro-7-(3-((metilamino)metil)-1-pirrolidinil)-4-oxo- tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: Se investiga su potencial como agente antimicrobiano y anticancerígeno debido a su capacidad de interactuar con macromoléculas biológicas.

Medicina: Se explora su potencial efecto terapéutico en el tratamiento de infecciones bacterianas y ciertos tipos de cáncer.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.

Mecanismo De Acción

El mecanismo de acción del ácido 3-quinolincarboxílico, 1-(2,4-difluorofenil)-6,8-difluoro-1,4-dihidro-7-(3-((metilamino)metil)-1-pirrolidinil)-4-oxo- implica su interacción con objetivos moleculares como enzimas y ADN. El compuesto puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, bloqueando así sus funciones catalíticas. Además, puede intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción, lo que es particularmente relevante en sus actividades antimicrobianas y anticancerígenas.

Comparación Con Compuestos Similares

Compuestos similares

Ciprofloxacina: Otro derivado de quinolona con actividad antimicrobiana de amplio espectro.

Levofloxacina: Una fluoroquinolona utilizada para tratar diversas infecciones bacterianas.

Moxifloxacina: Una fluoroquinolona de cuarta generación con actividad mejorada contra bacterias grampositivas.

Singularidad

El ácido 3-quinolincarboxílico, 1-(2,4-difluorofenil)-6,8-difluoro-1,4-dihidro-7-(3-((metilamino)metil)-1-pirrolidinil)-4-oxo- es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de múltiples átomos de flúor aumenta su lipofilia y estabilidad metabólica, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Propiedades

Número CAS |

182869-13-2 |

|---|---|

Fórmula molecular |

C22H19F4N3O3 |

Peso molecular |

449.4 g/mol |

Nombre IUPAC |

1-(2,4-difluorophenyl)-6,8-difluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C22H19F4N3O3/c1-27-8-11-4-5-28(9-11)20-16(25)7-13-19(18(20)26)29(10-14(21(13)30)22(31)32)17-3-2-12(23)6-15(17)24/h2-3,6-7,10-11,27H,4-5,8-9H2,1H3,(H,31,32) |

Clave InChI |

UIFMSMUUUBZDDX-UHFFFAOYSA-N |

SMILES canónico |

CNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)

![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)